3-(3,4-Dimethoxyphenyl)-6-((4-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine
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Overview
Description
3-(3,4-Dimethoxyphenyl)-6-((4-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a triazolopyridazine core substituted with dimethoxyphenyl and fluorobenzylthio groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethoxyphenyl)-6-((4-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazolopyridazine Core: This step involves the cyclization of appropriate precursors to form the triazolopyridazine ring system.
Introduction of the Dimethoxyphenyl Group: This step involves the substitution of the triazolopyridazine core with a dimethoxyphenyl group through a nucleophilic aromatic substitution reaction.
Attachment of the Fluorobenzylthio Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethoxyphenyl)-6-((4-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups into the aromatic rings.
Scientific Research Applications
3-(3,4-Dimethoxyphenyl)-6-((4-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-(3,4-Dimethoxyphenyl)-6-((4-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,4-Dimethoxyphenyl)-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazol-4-amine
- 3,7-Diamino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-2-ium
Uniqueness
3-(3,4-Dimethoxyphenyl)-6-((4-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine is unique due to its specific substitution pattern and the presence of both dimethoxyphenyl and fluorobenzylthio groups. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-6-[(4-fluorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN4O2S/c1-26-16-8-5-14(11-17(16)27-2)20-23-22-18-9-10-19(24-25(18)20)28-12-13-3-6-15(21)7-4-13/h3-11H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPYRERRLIZZWTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC4=CC=C(C=C4)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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